molecular formula C8H12S B14636667 Thiophene, 3-ethyl-2,5-dimethyl CAS No. 55735-23-4

Thiophene, 3-ethyl-2,5-dimethyl

Cat. No.: B14636667
CAS No.: 55735-23-4
M. Wt: 140.25 g/mol
InChI Key: HNWCHVKZEZCJMN-UHFFFAOYSA-N
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Description

Thiophene, 3-ethyl-2,5-dimethyl is a heterocyclic compound with a five-membered ring structure containing one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and presence in various natural and synthetic products. Thiophene derivatives, including 3-ethyl-2,5-dimethylthiophene, are of significant interest in medicinal chemistry, material science, and industrial applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves the cyclization of various substrates. For 3-ethyl-2,5-dimethylthiophene, one common method is the condensation reaction of dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10). Another method involves the Friedel-Crafts acylation followed by Wolff-Kishner reduction to introduce the ethyl and methyl groups at the desired positions .

Industrial Production Methods

On an industrial scale, thiophene derivatives are often produced through the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-ethyl-2,5-dimethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes, which have various applications in organic synthesis and material science .

Scientific Research Applications

Thiophene, 3-ethyl-2,5-dimethyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 3-ethyl-2,5-dimethyl involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In medicinal applications, thiophene derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: Similar in structure but lacks the ethyl group at the 3-position.

    3-Methylthiophene: Contains a single methyl group at the 3-position.

    2-Ethylthiophene: Contains an ethyl group at the 2-position.

Uniqueness

Thiophene, 3-ethyl-2,5-dimethyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Properties

CAS No.

55735-23-4

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

3-ethyl-2,5-dimethylthiophene

InChI

InChI=1S/C8H12S/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3

InChI Key

HNWCHVKZEZCJMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)C)C

Origin of Product

United States

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